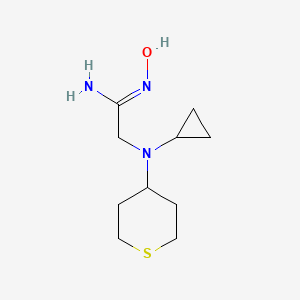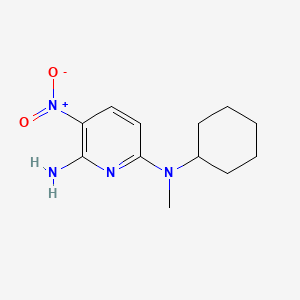
N~6~-cyclohexyl-N~6~-methyl-3-nitropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~6~-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine: is an organic compound that belongs to the class of pyridinediamines This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms, along with a nitro group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine typically involves multi-step organic reactions. One common method includes the nitration of 2,6-diaminopyridine followed by alkylation with cyclohexyl and methyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridinediamines.
Scientific Research Applications
Chemistry: N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine can be used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexyl and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.
Comparison with Similar Compounds
N~6~-cyclohexyl-N~6~-methyl-2,6-pyridinediamine: Lacks the nitro group, which may result in different chemical and biological properties.
N~6~-cyclohexyl-3-nitro-2,6-pyridinediamine: Lacks the methyl group, which may affect its reactivity and biological activity.
N~6~-methyl-3-nitro-2,6-pyridinediamine: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine is unique due to the presence of both cyclohexyl and methyl groups along with the nitro group. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
6-N-cyclohexyl-6-N-methyl-3-nitropyridine-2,6-diamine |
InChI |
InChI=1S/C12H18N4O2/c1-15(9-5-3-2-4-6-9)11-8-7-10(16(17)18)12(13)14-11/h7-9H,2-6H2,1H3,(H2,13,14) |
InChI Key |
XHCFZJWAFSOEJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


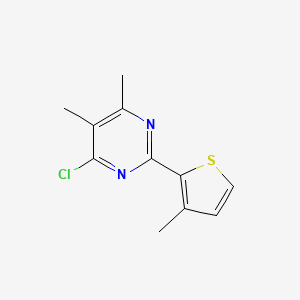

![3,10-Dibromo-8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13354974.png)

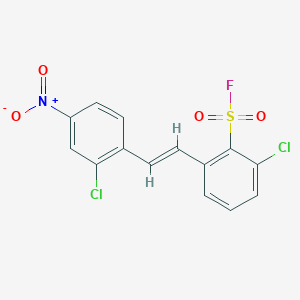
![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13354990.png)
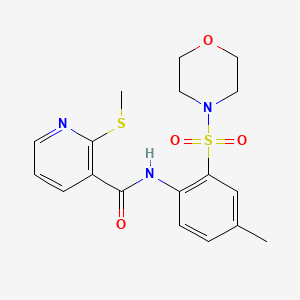
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
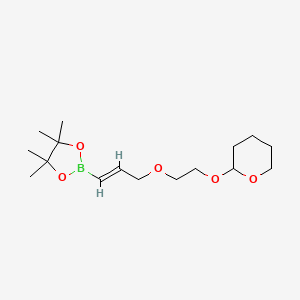
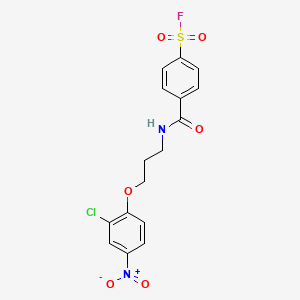
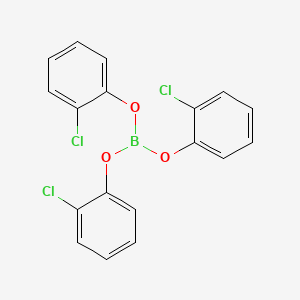
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)

